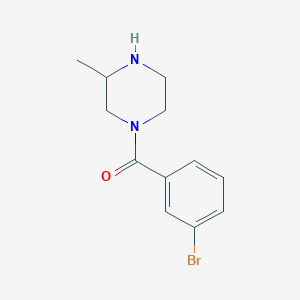

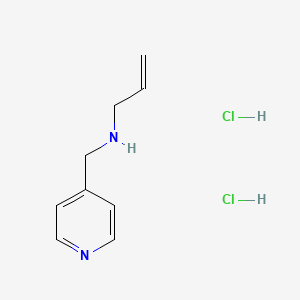

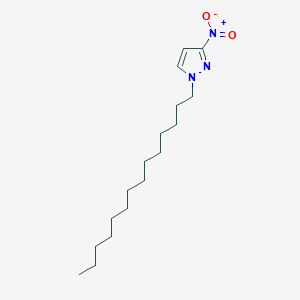

(Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride” is a chemical compound. It is a solid and has a molecular formula of C9H13ClN2 . The compound is offered by Benchchem for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Physical and Chemical Properties Analysis

“this compound” is a solid . It has a molecular formula of C9H13ClN2 and a molecular weight of 184.67 .Scientific Research Applications

Structural Studies and Complex Formation

- (Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride has been studied for its ability to form complexes with copper in different oxidation states. These complexes exhibit various structures, such as discrete molecular species and one-dimensional chain structures, depending on the anion composition and coordination environment (Bussey et al., 2015).

Synthesis of Schiff Base Ligands and Complexes

- This compound is used in the synthesis of Schiff base ligands derived from unsymmetrical tripodal amines. These ligands have been employed to generate mononuclear and dinuclear complexes with Cu(II) ions, showcasing the importance of chelate ring sequences in the formation of structures (Keypour et al., 2015).

Complexation with Cadmium(II)

- The reaction of this compound with cadmium iodide leads to the formation of a cadmium complex. This complex exhibits a distorted octahedral geometry and incorporates several hydrogen bonds in its crystal structure (Hakimi et al., 2013).

Iron(III) Complex Synthesis and Spectroscopy

- Iron(III) complexes using Schiff bases derived from this compound have been synthesized. These complexes demonstrate variations in UV/VIS and EPR spectra and redox potentials, influenced by stereochemical and donor atom variations (Viswanathan et al., 1996).

Formation of Helical Silver(I) Coordination Polymers

- This compound contributes to the formation of helical silver(I) coordination polymers. These polymers display various structural conformations and have potential applications in the development of functional materials responsive to external stimuli (Zhang et al., 2013).

Modification of Nucleosides for Rhenium Tricarbonyl Complexes

- Modified nucleosides incorporating this compound have been used to form rhenium tricarbonyl complexes. These complexes have been studied using various spectroscopic techniques and exhibit potential for further application in coordination chemistry (Wei et al., 2005).

Synthesis of Zinc(II) Schiff Base Complex

- A Schiff base complex of Zinc(II) was synthesized using this compound. The complex was characterized using spectroscopic methods and crystal structure determination, revealing a distorted square pyramidal environment around the Zinc(II) ion (Rezaeivala, 2017).

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)prop-2-en-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-2-5-11-8-9-3-6-10-7-4-9;;/h2-4,6-7,11H,1,5,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKGJQIGXMQMDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=NC=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[(4-nitrophenyl)methyl]piperazine](/img/structure/B6362406.png)

![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)

![1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362443.png)

![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6362451.png)

amine](/img/structure/B6362497.png)

![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)